molecular formula C10H8F2O4 B2865481 3-(Difluoromethyl)-4-methoxycarbonylbenzoic acid CAS No. 2248373-65-9

3-(Difluoromethyl)-4-methoxycarbonylbenzoic acid

Cat. No.: B2865481
CAS No.: 2248373-65-9
M. Wt: 230.167
InChI Key: VNTVVBJZKLXUPX-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-methoxycarbonylbenzoic acid is an organic compound that features a difluoromethyl group and a methoxycarbonyl group attached to a benzoic acid core

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-methoxycarbonylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

3-(Difluoromethyl)-4-methoxycarbonylbenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
  • 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid

Uniqueness

3-(Difluoromethyl)-4-methoxycarbonylbenzoic acid is unique due to the presence of both the difluoromethyl and methoxycarbonyl groups, which confer distinct chemical properties. These groups can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-(difluoromethyl)-4-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-16-10(15)6-3-2-5(9(13)14)4-7(6)8(11)12/h2-4,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTVVBJZKLXUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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